Product packaging for DCBCI0901(Cat. No.:)

DCBCI0901

Cat. No.: B1574320
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DCBCI0901 is a chemical inhibitor targeting key nodes in the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers . It acts as a potent inhibitor of phosphatidylinositide 3-kinase (PI3K), as well as both mTOR complexes—raptor-mTOR (mTORC1) and rictor-mTOR (mTORC2) . This dual targeting mechanism is significant for cancer research because concurrent inhibition can help overcome compensatory pathways that often lead to drug resistance, making this compound a valuable tool for investigating novel therapeutic strategies . Its potential antineoplastic activity makes it particularly relevant for studies focusing on tumor plasticity, cancer stem cells (CSCs), and the metabolic adaptations of tumors, which are key drivers of metastasis and relapse . Researchers can utilize this compound in preclinical studies to explore the efficacy of pathway suppression in various cancer models, to study its effects on the tumor microenvironment, and to develop new combination treatment regimens. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H27NO5

SMILES

Unknown

Appearance

Solid powder

Synonyms

DCBCI0901;  DCBCI-0901;  DCBCI 0901.; Unknown

Origin of Product

United States

Molecular Mechanism of Action of Dcbci0901

Elucidation of DCBCI0901 as a Dual PI3K and mTOR Kinase Inhibitor

This compound has been characterized as a potent inhibitor of both PI3K and mTOR kinases. Its inhibitory activity extends to both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), alongside its effects on PI3K. wikipedia.orgnih.govguidetopharmacology.orgfigshare.comuni.lu This dual-targeting capability is crucial, as the PI3K/AKT/mTOR pathway is frequently hyperactive in various human cancers, promoting cell growth, survival, and resistance to therapies. figshare.comfrontiersin.org

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Selectivity
mTOR kinase8.4High
PI3Kα78High

Note: this compound exhibits high selectivity against a panel of 20 other serine/threonine and tyrosine kinases. wikipedia.orgnih.govguidetopharmacology.org

Inhibition of mTOR Complex 1 (mTORC1) by this compound

This compound effectively inhibits mTOR kinase activity with an IC50 of 8.4 nM. wikipedia.orgnih.govguidetopharmacology.org This inhibition extends to mTOR Complex 1 (mTORC1), a protein complex that positively regulates cell growth and proliferation by promoting anabolic processes such as protein and lipid synthesis, and limiting catabolic processes like autophagy. frontiersin.orgproquest.comnih.gov The inhibition of mTORC1 by this compound leads to a significant reduction in the phosphorylation of its downstream substrates. wikipedia.orgnih.govguidetopharmacology.org

Inhibition of mTOR Complex 2 (mTORC2) by this compound

Beyond mTORC1, this compound also inhibits mTOR Complex 2 (mTORC2). wikipedia.orgnih.govguidetopharmacology.orgfigshare.comuni.lu mTORC2 is involved in regulating cell proliferation and survival, primarily through the phosphorylation of AKT at serine 473 (S473). frontiersin.orgipforce.jpnih.gov The ability of this compound to inhibit both mTOR complexes distinguishes it from first-generation mTOR inhibitors, such as rapalogs, which primarily target mTORC1. frontiersin.org

Downstream Molecular Signaling Pathway Modulation by this compound

The inhibitory actions of this compound on PI3K, mTORC1, and mTORC2 lead to a comprehensive modulation of downstream signaling pathways critical for cell growth and survival. wikipedia.orgnih.govguidetopharmacology.org This modulation is evidenced by changes in the phosphorylation status of key proteins that serve as substrates for these kinases. wikipedia.orgnih.govguidetopharmacology.org

Effects on Phosphorylation of p70S6 Kinase (p70S6K) (mTORC1 Substrate)

This compound causes a significant reduction in the levels of phosphorylated p70S6 Kinase (phospho-p70S6K). wikipedia.orgnih.govguidetopharmacology.org p70S6K is a well-established downstream substrate of mTORC1, and its phosphorylation is crucial for protein synthesis and cell proliferation. nih.govciteab.comwikipedia.org Inhibition of p70S6K phosphorylation indicates effective suppression of mTORC1 activity by this compound. wikipedia.orgnih.govguidetopharmacology.org

Effects on Phosphorylation of AKT (S473) (mTORC2 Substrate)

This compound leads to a significant reduction in the phosphorylation of AKT at serine 473 (phospho-AKT (S473)). wikipedia.orgnih.govguidetopharmacology.org Phosphorylation of AKT at S473 is primarily mediated by mTORC2 and is essential for full AKT activation. ipforce.jpnih.govresearchgate.netnih.govnih.gov Additionally, this compound also reduces phospho-AKT (T308) levels, which is a phosphorylation event typically mediated by PI3K-dependent kinase 1 (PDK1) downstream of PI3K activation. wikipedia.orgnih.govguidetopharmacology.org The comprehensive inhibition of AKT phosphorylation at both S473 and T308 underscores this compound's dual PI3K and mTOR inhibitory capabilities. wikipedia.orgnih.govguidetopharmacology.org

Table 2: Effects of this compound on Key Phosphorylation Levels

Phosphorylation TargetKinase Responsible (Primary)Observed Effect of this compound
Phospho-p70S6KmTORC1Significant reduction
Phospho-AKT (S473)mTORC2Significant reduction
Phospho-AKT (T308)PI3KSignificant reduction

Source: Mol Cancer Ther 2013;12(11 Suppl):C270 wikipedia.orgnih.govguidetopharmacology.org

Table 3: this compound Cellular Proliferation Inhibition (IC50 values in nM)

Cell LineCancer TypeIC50 (nM)
A549NSCLC6-48
PC-3Prostate Cancer6-48
LNCapProstate Cancer6-48
HCC1954Breast Cancer6-48
BT474Breast Cancer6-48

Note: IC50 values represent the range observed across these cell lines. wikipedia.orgnih.govguidetopharmacology.org

Effects on Phosphorylation of AKT (T308) (PI3K Substrate)

This compound significantly reduces the phosphorylation levels of AKT at the T308 residue. researchgate.net Phosphorylation of AKT at T308 is a critical event for its activation and is primarily mediated by PDK1, a downstream effector of PI3K. imrpress.comnih.govfrontiersin.org Full activation of AKT typically requires phosphorylation at both T308 and S473. imrpress.complos.org The observed reduction in phospho-AKT (T308) levels by this compound underscores its inhibitory effect on the PI3K pathway. researchgate.net

Beyond its impact on AKT (T308), this compound also causes a notable decrease in phospho-AKT (S473), which is a substrate of mTORC2, and phospho-p70S6K, a substrate of mTORC1. researchgate.net This indicates a comprehensive inhibitory action across multiple components of the PI3K/AKT/mTOR signaling axis.

Broader Kinase Inhibition Profiling and Selectivity of this compound

Detailed kinase inhibition profiling has revealed the specific targets and selectivity of this compound. The compound demonstrates high potency against key components of the mTOR and PI3K pathways. researchgate.net

The inhibitory concentrations (IC50 values) for this compound against mTOR kinase and PI3Kα (p110α/p85α) highlight its efficacy in targeting these enzymes:

Kinase TargetIC50 (nM)
mTOR kinase8.4
PI3Kα78

This compound exhibits high selectivity against a panel of 20 other serine/threonine and tyrosine kinases. researchgate.net This selectivity is a crucial aspect in pharmacological studies, as it suggests a more targeted action with potentially fewer off-target effects. nih.govenzymlogic.comelevartx.com The comprehensive characterization of kinase inhibitor selectivity is vital for understanding their precise molecular engagement within complex cellular signaling networks. nih.govarxiv.orgassayquant.com

Enzyme Kinetics and Binding Affinity Studies of Dcbci0901

Determination of Inhibitory Concentration (IC50) Values for DCBCI0901

The inhibitory concentration 50% (IC50) is a measure of the potency of an inhibitor, representing the concentration required to inhibit a given biological process by half. This compound has demonstrated potent inhibitory activity against its primary targets, mTOR kinase and PI3Kα, while exhibiting high selectivity against a broader panel of kinases.

This compound exhibits a high potency against mTOR kinase, with an IC50 value determined to be 8.4 nM savemyexams.comaacrjournals.orgresearchgate.net. This low nanomolar IC50 indicates that this compound is a highly effective inhibitor of mTOR. The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine protein kinase involved in regulating cell growth, proliferation, and survival, often hyperactive in various cancers aacrjournals.orgresearchgate.net.

In addition to mTOR, this compound also demonstrates inhibitory activity against PI3Kα (p110α/p85α), with an IC50 value of 78 nM savemyexams.comaacrjournals.orgresearchgate.net. The PI3K-AKT-mTOR signaling pathway is frequently hyperactive in numerous human cancers, making PI3K and mTOR attractive therapeutic targets aacrjournals.orgresearchgate.net.

Beyond its primary targets, this compound has been shown to exert high selectivity against a panel of 20 other serine/threonine and tyrosine kinases savemyexams.comaacrjournals.orgresearchgate.net. This selectivity profile is important as it suggests a reduced likelihood of off-target effects, which could contribute to a more favorable therapeutic index.

Table 1: IC50 Values of this compound for Key Kinases

Kinase TargetIC50 (nM)
mTOR8.4
PI3Kα78

Investigation of Binding Affinities and Kinetics of this compound

This compound is characterized as a potent inhibitor of phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTOR complex 1 or mTORC1), and rictor-mTOR (mTOR complex 2 or mTORC2) longdom.orghodoodo.comgoogle.com. Its activity in cellular assays further supports its inhibitory effect on these pathways, evidenced by a significant reduction in the phosphorylation levels of key substrates: phospho-p70S6K (an mTORC1 substrate), phospho-AKT (S473) (an mTORC2 substrate), and phospho-AKT (T308) (a PI3K substrate) savemyexams.comaacrjournals.orgresearchgate.net.

This compound binds to and inhibits both PI3K and the two mTOR complexes, mTORC1 and mTORC2 longdom.org. This dual inhibition of the PI3K/mTOR pathway is a key aspect of its mechanism. While the precise details of this compound's binding interactions, such as specific amino acid residues involved or detailed kinetic constants (e.g., Ki or Kd values beyond its classification as a potent inhibitor), are not extensively detailed in the available literature, its efficacy in reducing substrate phosphorylation indicates effective engagement with the enzyme active sites or allosteric sites that modulate catalytic activity savemyexams.comaacrjournals.orgresearchgate.net.

The available scientific literature identifies this compound as a PI3K/mTORC1/mTORC2 inhibitor longdom.orghodoodo.comgoogle.com. While general principles of enzyme inhibition classify inhibitors as competitive (binding to the active site and competing with the substrate) or non-competitive (binding to an allosteric site and altering enzyme function) savemyexams.comlongdom.orglibretexts.orgkhanacademy.orgnih.gov, the specific mechanism (competitive, non-competitive, or uncompetitive) for this compound has not been explicitly described in the provided search results. However, many dual PI3K/mTOR inhibitors are known to be ATP-competitive, directly targeting the kinase domain google.comnih.gov. Without direct experimental evidence for this compound, a definitive classification of its inhibition mechanism (competitive vs. non-competitive) cannot be made from the provided information.

This compound is characterized as a potent inhibitor of the PI3K/mTOR pathway, a critical signaling axis regulating cell growth, proliferation, and survival. researchgate.netresearchgate.net Its mechanism of action involves direct interaction with and inhibition of PI3K, mTORC1, and mTORC2. targetmol.comtargetmol.cntargetmol.cnresearchgate.netcancer.govgoogle.comcancer.gov

Binding Affinity: Research indicates that this compound exhibits potent binding affinity towards mTOR. researchgate.net The ability of this compound to measurably inhibit mTORC1 activity underscores its direct interaction with this complex. google.com While specific numerical kinetic parameters such as Km, Vmax, Ki, or Kd values for this compound are not detailed in the currently available public research findings, its classification as an inhibitor implies a strong interaction with its target enzymes. The inhibitory action of this compound against PI3K, mTORC1, and mTORC2 suggests a multi-faceted approach to modulating cellular signaling. researchgate.net

The primary targets of this compound and its general binding characteristics are summarized in the table below:

Target Enzyme/ComplexInhibitory ActionBinding Affinity
PI3KInhibitionStrong
mTORC1InhibitionPotent, Measurable
mTORC2InhibitionStrong

Allosteric Modulation Potential of this compound

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule at a site other than the active site. This binding induces a conformational change in the enzyme, thereby altering its catalytic efficiency or binding affinity for its substrate. lsuhsc.edu

The allosteric modulation potential of compounds targeting the mTOR pathway is well-established, notably with rapamycin, which acts as an allosteric inhibitor of mTORC1. google.comjustia.com Given that this compound also functions as an inhibitor of mTORC1 and mTORC2, its mechanism of action may involve allosteric interactions. researchgate.net Inhibitors within the PI3K/mTOR pathway class can exhibit allosteric, non-ATP competitive mechanisms, distinguishing them from inhibitors that compete directly with ATP for the enzyme's active site. researchgate.net

In Vitro Cellular and Molecular Effects of Dcbci0901

Attenuation of Cell Survival by DCBCI0901

Studies have demonstrated that this compound effectively attenuates cell survival in in vitro models. nih.govwikipedia.org This effect is attributed to its role as a PI3K/mTORC1/mTORC2 inhibitor, targeting pathways crucial for cell growth and survival. nih.gov

Inhibition of Cell Proliferation by this compound

This compound significantly inhibits cell proliferation. nih.govwikipedia.org This antiproliferative activity is a direct consequence of its mechanism as a PI3K/mTORC1/mTORC2 inhibitor. nih.gov

Studies in Established Cancer Cell Lines (e.g., NSCLC, Prostate Cancer, Breast Cancer)

The antitumor efficacy of this compound has been evaluated across diverse human tumor cell lines. nih.govwikipedia.org this compound effectively inhibits the proliferation of several well-established cancer cell lines, including:

Non-Small Cell Lung Cancer (NSCLC): A549 cell line nih.govwikipedia.org

Prostate Cancer: PC-3 and LNCap cell lines nih.govwikipedia.org

Breast Cancer: HCC1954 and BT474 cell lines nih.govwikipedia.org

Furthermore, this compound has shown effectiveness against a panel of nine lung cancer cell lines, encompassing both EGFR-TKI sensitive and EGFR-TKI resistant models. nih.govwikipedia.org

Concentration-Dependent Cellular Responses

The inhibitory effects of this compound on cell proliferation are concentration-dependent. nih.gov In the aforementioned established cancer cell lines (A549, PC-3, LNCap, HCC1954, and BT474), this compound exhibited half-maximal inhibitory concentration (IC50) values ranging from 6 to 48 nM. nih.govwikipedia.org

The compound demonstrates potent inhibition at the kinase level, with an IC50 of 8.4 nM against mTOR kinase and 78 nM against PI3Kα (p110α/p85α). nih.govwikipedia.org This selectivity is maintained against a panel of 20 other serine/threonine and tyrosine kinases. nih.govwikipedia.org In cellular assays, this compound leads to a significant reduction in the phosphorylation levels of key substrates: phospho-p70S6K (an mTORC1 substrate), phospho-AKT (S473) (an mTORC2 substrate), and phospho-AKT (T308) (a PI3K substrate). nih.govwikipedia.org This indicates its activity in modulating these crucial signaling pathways.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Target/Cell LineIC50 (nM)Reference
mTOR kinase8.4 nih.govwikipedia.org
PI3Kα (p110α/p85α)78 nih.govwikipedia.org
A549 (NSCLC)6-48 nih.govwikipedia.org
PC-3 (Prostate Cancer)6-48 nih.govwikipedia.org
LNCap (Prostate Cancer)6-48 nih.govwikipedia.org
HCC1954 (Breast Cancer)6-48 nih.govwikipedia.org
BT474 (Breast Cancer)6-48 nih.govwikipedia.org
Panel of 9 Lung Cell LinesNanomolar Range nih.govwikipedia.org

Induction of Apoptosis by this compound

This compound has been shown to induce apoptosis in cancer cells. wikipedia.org Its inhibitory action on PI3K, mTORC1, and mTORC2 pathways may result in apoptosis in tumor cells that overexpress these components. nih.gov

Mechanistic Pathways of Apoptotic Induction

The induction of apoptosis by this compound is mechanistically linked to its inhibition of the PI3K/mTOR signaling pathway. nih.gov This pathway is known to promote cell growth, survival, and resistance to various cancer therapies. nih.gov By binding to and inhibiting PI3K, mTORC1, and mTORC2, this compound disrupts the pro-survival signals emanating from this pathway, thereby leading to programmed cell death. nih.gov

Effects on Autophagy Pathways by this compound

As an inhibitor of mTORC1, this compound is expected to influence autophagy pathways. mTORC1 positively regulates cell growth and proliferation by promoting anabolic processes and limiting catabolic processes, including autophagy. Therefore, the inhibition of mTOR by compounds like this compound can lead to the induction or augmentation of autophagy. This modulation of autophagy by inhibiting the mTOR pathway may be a valuable mechanism in treating diseases characterized by abnormal autophagy.

Modulation of Cell Cycle Progression by this compound

The PI3K-AKT-mTOR signaling pathway is a critical regulator of cellular processes, including cell cycle progression, cell growth, and survival justia.comnih.gov. Aberrant activation of this pathway is a hallmark of many malignancies, making its components attractive targets for anticancer therapies ipforce.jpnih.gov. This compound exerts its cellular effects by potently inhibiting both mTOR kinase and PI3Kα, thereby modulating downstream signaling crucial for cell cycle progression and proliferation justia.comipforce.jpnih.gov.

Detailed Research Findings:

Kinase Inhibition Profile: this compound exhibits high potency and selectivity against its primary targets. It has an IC50 of 8.4 nM against mTOR kinase and an IC50 of 78 nM against PI3Kα (p110α/p85α) justia.comipforce.jpnih.gov. Furthermore, it demonstrates high selectivity, showing minimal activity against a panel of 20 other serine/threonine and tyrosine kinases justia.comipforce.jpnih.gov.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
mTOR kinase8.4
PI3Kα78

Molecular Effects on Signaling Pathway: In cellular assays, this compound significantly reduces the phosphorylation levels of key substrates within the PI3K-AKT-mTOR pathway justia.comipforce.jpnih.gov. This includes a notable decrease in phospho-p70S6K (a substrate of mTORC1), phospho-AKT (S473) (a substrate of mTORC2), and phospho-AKT (T308) (a substrate of PI3K) justia.comipforce.jpnih.gov. These findings confirm that this compound effectively inhibits the activity of PI3K, mTORC1, and mTORC2 in cellular contexts, thereby disrupting the signals that promote cell growth and division.

In Vitro Anti-Proliferative Activity: The inhibitory effects of this compound on the PI3K-AKT-mTOR pathway translate into potent anti-proliferative activity across a diverse range of human tumor cell lines in vitro justia.comipforce.jpnih.gov. This compound effectively inhibits the proliferation of several well-established cancer cell lines, including non-small cell lung cancer (A549), prostate cancers (PC-3 and LNCap), and breast cancers (HCC1954 and BT474) justia.comipforce.jpnih.gov. The IC50 values for cell proliferation in these cell lines range from 6 to 48 nM justia.comipforce.jpnih.gov. Notably, this compound also demonstrates effectiveness against a panel of nine lung cancer cell lines, including both EGFR-TKI sensitive and resistant models, with IC50 values in the ten nanomolar range justia.comipforce.jpnih.gov.

Table 2: In Vitro Cell Proliferation Inhibition by this compound

Cell Line TypeSpecific Cell LinesIC50 Range (nM)
NSCLCA5496-48
Prostate CancerPC-3, LNCap6-48
Breast CancerHCC1954, BT4746-48
Lung Cancer (panel of 9)(EGFR-TKI sensitive & resistant models)~10s

The observed attenuation of cell survival and proliferation by this compound is consistent with its role as a PI3K/mTOR inhibitor, as inhibition of these pathways is known to impact cell cycle progression. For instance, pan-mTOR and pan-Akt inhibitors have been shown to induce G0/G1 cell cycle blockade in cancer cells, contributing to their anti-proliferative effects. While specific cell cycle phase distribution data for this compound were not detailed in the provided abstracts, its potent inhibition of the PI3K-AKT-mTOR axis, a master regulator of cell cycle checkpoints and progression, strongly implies that this compound modulates the cell cycle to achieve its observed anti-proliferative effects in vitro justia.comipforce.jpnih.gov. This modulation likely involves the disruption of signals necessary for cell cycle advancement, leading to reduced proliferation of cancer cells.

Investigation of Resistance Mechanisms to Pi3k/mtor Inhibition by Dcbci0901

Acquired Resistance Pathways to DCBCI0901

Acquired resistance develops in cancer cells after an initial response to therapy, leading to disease progression. For PI3K/mTOR inhibitors, common mechanisms of acquired resistance observed with other agents in this class may include:

Secondary Target Mutations: Mutations within the PI3K or mTOR genes themselves can alter the drug's binding site, reducing its affinity and rendering the inhibitor less effective biopharm.org.twgoogleapis.com. For instance, mTOR kinase domain mutations like M2327I have been identified, which can confer hyperactivity to the kinase and impact sensitivity to ATP-competitive mTOR inhibitors googleapis.com.

Activation of Parallel Pro-survival Signaling Pathways: Cancer cells can activate alternative signaling pathways that bypass the inhibited PI3K/mTOR pathway, thereby maintaining cell survival and proliferation. Examples include the upregulation of receptor tyrosine kinases (RTKs) such as IGF-1R, EGFR, HER2, and HER3, which can reactivate downstream pathways like PI3K/AKT/mTOR and Ras/Raf/MEK/ERK biopharm.org.twevitachem.com. This can occur through feedback loops where mTORC1 inhibition leads to the upregulation of RTKs or substrates, resulting in increased PI3K-dependent AKT phosphorylation biopharm.org.tw.

Amplification of Downstream Lesions: Increased expression or amplification of genes downstream of the PI3K/mTOR pathway can also contribute to acquired resistance, providing a compensatory mechanism for the inhibited pathway biopharm.org.tw.

Epigenetic Modifications: Epigenetic changes, such as altered DNA methylation or histone modifications, can lead to the induction of resistance gene expression, contributing to acquired resistance patsnap.com.

Intrinsic Resistance Mechanisms to this compound

Intrinsic resistance refers to pre-existing mechanisms within cancer cells that prevent an initial response to a therapeutic agent. For PI3K/mTOR inhibitors, intrinsic resistance may stem from:

Pre-existing Genetic Alterations: Tumors may harbor pre-existing mutations or amplifications in genes within or parallel to the PI3K/mTOR pathway that confer inherent resistance to the inhibitor evitachem.comnih.gov. For example, activating PIK3CA mutations or loss of PTEN can lead to constitutive activation of the PI3K pathway, potentially contributing to intrinsic resistance to PI3K pathway inhibitors targetmol.com.

Tumor Heterogeneity: The presence of diverse cell populations within a tumor, some of which may inherently possess resistance mechanisms, can lead to intrinsic resistance to a single targeted agent patsnap.com.

Tumor Microenvironment (TME): Components of the TME, such as cancer-associated fibroblasts, macrophages, and extracellular matrix, can contribute to intrinsic resistance by providing pro-survival signals or creating a physical barrier that limits drug access nih.gov.

This compound Activity in Tyrosine Kinase Inhibitor (TKI)-Resistant Models

This compound has demonstrated significant antitumor efficacy in various human tumor cell lines, including those resistant to Tyrosine Kinase Inhibitors (TKIs). It effectively inhibits cell proliferation across a range of cancer types, with IC50 values typically in the nanomolar range googleapis.comjst.go.jp.

Table 1: this compound In Vitro Activity in Various Cancer Cell Lines

Cell Line TypeSpecific Cell LineIC50 Range (nM)Reference
NSCLCA5496-48 googleapis.comjst.go.jp
Prostate CancerPC-3, LNCap6-48 googleapis.comjst.go.jp
Breast CancerHCC1954, BT4746-48 googleapis.comjst.go.jp
Lung CancerPanel of 9 linesTen of nanomolar googleapis.comjst.go.jp

This compound has shown significant antitumor efficacy in mouse xenograft models, including lung cancer, prostate cancer, and leukemia, with tumor growth inhibition greater than 65% googleapis.comjst.go.jp.

Focus on EGFR-TKI Resistant Lung Cancer Cell Lines

A notable finding is this compound's effectiveness against a panel of nine lung cancer cell lines, which included one EGFR-TKI sensitive model and eight EGFR-TKI resistant models, with IC50 values in the ten of nanomolar range googleapis.comjst.go.jp. Furthermore, in an EGFR-TKI resistant lung cancer H1975 xenograft model, this compound effectively suppressed tumor growth googleapis.comjst.go.jp. This suggests that this compound, by targeting the PI3K/mTOR pathway, can overcome resistance mechanisms that arise from EGFR-TKI treatment, which often involve the activation of alternative signaling pathways or secondary mutations that affect TKI binding.

Molecular Characterization of Resistance Phenotypes

Molecular characterization of resistance phenotypes involves identifying the specific genetic, epigenetic, and proteomic alterations that underpin drug resistance. For PI3K/mTOR inhibitors and targeted therapies in general, this typically includes:

Genomic Analysis: Techniques such as next-generation sequencing can identify acquired mutations in target genes (e.g., PI3K, mTOR) or in genes of parallel signaling pathways (e.g., RTKs, RAS/RAF/MAPK pathway components). Gene amplifications (e.g., MET amplification in EGFR-TKI resistance) can also be detected.

Transcriptomic Analysis: RNA sequencing can reveal changes in gene expression, including upregulation of efflux pumps, activation of alternative survival pathways, or altered expression of drug-metabolizing enzymes.

Proteomic Analysis: Mass spectrometry-based proteomics can identify changes in protein expression levels, post-translational modifications (e.g., phosphorylation of key signaling molecules), and protein-protein interactions that contribute to resistance targetmol.com. For example, increased EGFR phosphorylation has been correlated with increased PD-L1 expression in TKI-resistant lung cancer cell lines.

Epigenetic Profiling: Techniques to assess DNA methylation patterns and histone modifications can uncover epigenetic changes that lead to altered gene expression and drug resistance patsnap.com.

Strategies to Overcome Resistance to this compound in Cellular Models

Based on general strategies for overcoming resistance to PI3K/mTOR inhibitors and other targeted therapies, potential approaches for this compound in cellular models include:

Combination Therapies: Combining this compound with other targeted agents can address bypass pathways or enhance efficacy through synergistic effects. For instance, dual targeting of mTORC1 and PI3K activity has been shown to overcome feedback resistance observed with single mTORC1 inhibitors biopharm.org.tw. Combinations with inhibitors of RTKs (e.g., EGFR, MET) or components of the MAPK pathway could be effective in overcoming acquired resistance mechanisms that involve these pathways evitachem.com.

Next-Generation Inhibitors: Developing new inhibitors that can overcome specific resistance mutations, such as gatekeeper mutations in kinase domains, is a crucial strategy.

Targeting Downstream Effectors or Upstream Regulators: Instead of directly targeting PI3K/mTOR, inhibiting their key downstream effectors or upstream activators might circumvent resistance mechanisms that involve pathway reactivation biopharm.org.tw.

Targeting Tumor Microenvironment: Modulating the tumor microenvironment to disrupt pro-survival signals or improve drug delivery can also be a viable strategy.

Targeted Protein Degradation: Approaches like PROteolysis Targeting Chimeras (PROTACs) could be explored to induce targeted degradation of resistant protein alleles.

These strategies, while generally applicable to targeted cancer therapies, would require specific investigation and validation in cellular models of this compound resistance to determine their efficacy and the most appropriate combinations or approaches.

Preclinical Synergistic and Combinatorial Research with Dcbci0901

Rationale for Combination Strategies with PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature across numerous human cancers. mdpi.comnih.gov While inhibitors targeting individual components of this pathway, such as mTORC1 inhibitors like rapamycin (B549165) analogs, have shown promise, their clinical efficacy as single agents can be modest. nih.govnih.gov This limited activity is often attributed to the activation of compensatory survival signaling pathways, such as upstream mTORC2 and Akt, or incomplete blockade of downstream proliferative processes like 4E-BP1-controlled translation. nih.gov

To circumvent these resistance mechanisms and enhance anti-tumor effects, combination strategies involving PI3K/mTOR inhibitors are actively investigated. The rationale is to simultaneously target multiple vulnerabilities within the tumor cell population or to inhibit compensatory pathways that cancer cells might activate in response to single-agent therapy. nih.govoncotarget.com By applying dual inhibition, researchers aim to achieve more complete pathway suppression, induce greater cell cycle arrest and apoptosis, and ultimately lead to more durable treatment responses. nih.govmdpi.com

Synergistic Effects of DCBCI0901 with Other Targeted Agents

As a pan-PI3K/mTORC1/mTORC2 inhibitor, this compound is a strong candidate for combinatorial approaches. mdpi.com The principle of combination therapy is to achieve a combined effect greater than the sum of individual effects (synergy) or at least an additive effect, often allowing for lower doses of each drug, potentially reducing toxicity and delaying resistance. oncotarget.combiorxiv.org

Investigation in Cell Culture Models

Preclinical studies in cell culture models are fundamental for identifying synergistic drug combinations. While specific detailed findings for this compound in combination with a broad range of "other targeted agents" are not extensively detailed in publicly available search snippets, the general principles observed with other PI3K/mTOR inhibitors provide a strong basis. For instance, studies have shown that the combination of pan-mTOR and pan-Akt inhibitors can synergistically inhibit the growth rate of various cancer cell lines and induce G0/G1 cell cycle blockade. nih.gov

A relevant example, though not exclusively with this compound, highlights the synergistic anti-proliferative effects of mTOR and MEK inhibitors. In high-grade chondrosarcoma cell line OUMS-27, dual inhibition of the PI3K/Akt/mTOR and RAF/MEK/ERK signaling pathways demonstrated synergistic anti-proliferative effects. dntb.gov.ua This suggests that combining this compound, given its mTOR inhibitory properties, with MEK inhibitors could yield similar synergistic outcomes in appropriate cellular contexts, as indicated by mentions of "Synergistic activity of mTORC1/2 kinase and MEK pathway inhibition in chondrosarcoma using DCBCI-0901". google.com

Table 1: Illustrative Synergistic Effects in Cell Culture Models (General PI3K/mTOR Inhibition)

Inhibitor 1 (Class)Inhibitor 2 (Class)Cell Line(s)Observed EffectMechanism of SynergyCitation
Temsirolimus (mTORC1)BEZ235 (Dual PI3K/mTOR)Various cancer cell linesSynergistic inhibition of cell growth, G0/G1 arrest, massive autophagy, apoptosisOvercoming compensatory Akt phosphorylation, complete abrogation of 4E-BP1 phosphorylation nih.gov
Temsirolimus (mTORC1)ZSTK474 (Pan PI3K)Various cancer cell linesSynergistic inhibition of cell growth, G0/G1 arrest, massive autophagy, apoptosisBlocking Akt activation, inhibiting phosphorylation of 4E-BP1 and ribosomal S6 nih.gov
Rapamycin (mTOR)PD 0325901 (MEK)OUMS-27 (Chondrosarcoma)Synergistic anti-proliferative effectDual inhibition of PI3K/Akt/mTOR and RAF/MEK/ERK pathways dntb.gov.ua
Pan-mTOR inhibitorPan-Akt inhibitorVarious cancer cell linesSynergistic inhibition of growth rate, G0/G1 blockadeCombined inhibition of key survival pathways nih.gov

Investigation in Xenograft Models

Xenograft models, which involve implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, are crucial for evaluating the in vivo efficacy of single agents and combination therapies. medrxiv.org These models provide a more complex and physiologically relevant environment than cell culture for assessing anti-tumor activity.

For PI3K/mTOR inhibitors, combination approaches have shown promising results in xenograft settings. For example, combined inhibition of PI3K and mTOR has led to durable tumor regressions in patient-derived xenografts (PDXs) of HER2-positive breast cancer brain metastases. medrxiv.org This therapeutic response was correlated with a reduction in the phosphorylation of 4EBP1, an mTORC1 effector. medrxiv.org While specific xenograft data for this compound in combination with agents other than PI3K/mTOR inhibitors are not directly available in the provided snippets, the general success of combining PI3K/mTOR inhibitors with other targeted agents (e.g., MEK inhibitors) in xenograft models (as seen with rapamycin and PD 0325901 in chondrosarcoma) suggests a strong potential for this compound in similar contexts. Preclinical animal studies are a primary tool for identifying drug combinations for clinical evaluation, aiming to shorten treatment duration, reduce relapse, and lower drug resistance development. biorxiv.org

Mechanistic Basis of Observed Synergism or Additivity

The synergistic or additive effects observed with this compound and other targeted agents are rooted in their complementary mechanisms of action on cellular signaling networks. This compound's primary mechanism involves the direct inhibition of PI3K, mTORC1, and mTORC2. mdpi.com This comprehensive inhibition of the PI3K/mTOR pathway is crucial because activation of this pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy. mdpi.com By blocking these key kinases, this compound can induce apoptosis and decrease cell proliferation in tumor cells where these pathways are overexpressed. mdpi.com

When this compound is combined with other targeted agents, particularly those that address compensatory pathways or parallel survival mechanisms, the synergistic effect becomes apparent. For instance, a common resistance mechanism to single mTORC1 inhibitors is the compensatory increase in Akt phosphorylation (via mTORC2 or other pathways). nih.gov Combining a PI3K inhibitor with an mTORC1 inhibitor, or using a pan-PI3K/mTOR inhibitor like this compound, can prevent this compensatory Akt activation. nih.gov Furthermore, such combinations can lead to a more complete abrogation of downstream effectors, such as 4E-BP1 phosphorylation, which is often not fully inhibited by mTORC1 inhibitors alone. nih.gov This comprehensive blockade of critical signaling nodes contributes significantly to enhanced cell death and growth inhibition. nih.gov

Impact of Combinatorial Approaches on Cellular Signaling Networks

Combinatorial approaches involving this compound have a profound impact on cellular signaling networks, leading to a more robust and sustained anti-tumor response. By simultaneously targeting multiple nodes within interconnected pathways, these strategies aim to:

Overcome Resistance Mechanisms: Cancer cells often develop resistance to single-agent therapies by activating alternative or compensatory signaling pathways. nih.govmdpi.com Combinatorial strategies can block these escape routes, thereby restoring drug sensitivity and preventing the emergence of adaptive resistance. nih.gov For example, combining PI3K/mTOR inhibition with MEK inhibition can prevent compensatory activation of the MAPK pathway, which might otherwise limit the effectiveness of PI3K/mTOR inhibitors. dntb.gov.ua

Enhance Apoptosis and Cell Cycle Arrest: The coordinated inhibition of multiple pathways can lead to a more potent induction of apoptosis and cell cycle arrest. For instance, dual PI3K/mTOR inhibition can result in G0/G1 cell cycle arrest and upregulation of p27, leading to cell death through massive autophagy and subsequent apoptosis. nih.gov

Modulate Key Regulatory Proteins: Combinations can lead to a more effective modulation of critical regulatory proteins within signaling networks. This includes preventing the phosphorylation of Akt and ribosomal S6, and completely abrogating 4E-BP1 phosphorylation, all of which are crucial for cell growth and proliferation. nih.gov

Address Tumor Heterogeneity: Tumors are often heterogeneous, consisting of subpopulations of cells with diverse signaling patterns. mdpi.com Combinatorial therapies can address this heterogeneity by simultaneously targeting different vulnerabilities present within the tumor, leading to a more comprehensive and effective treatment. nih.gov

The ultimate goal of these combinatorial approaches is to maximize the selective induction of cancer cell death by leveraging the intricate dependencies and feedback loops within cellular signaling networks. mdpi.com

Synthetic Chemistry and Derivatization Studies of Dcbci0901

Novel Synthetic Pathways for DCBCI0901 and Analogs

The synthesis of complex heterocyclic scaffolds, such as that of this compound, is a critical aspect of medicinal chemistry, enabling access to the core molecule and a diverse range of analogs for biological evaluation. Research in this area is continually focused on improving efficiency, scalability, and the introduction of molecular diversity.

Exploration of Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly integrated into pharmaceutical manufacturing to minimize environmental impact. For the synthesis of this compound and its derivatives, researchers are exploring the use of more benign solvents, catalysts, and reaction conditions. This includes the investigation of catalytic methods that reduce waste and improve atom economy. While specific green chemistry-focused synthetic routes for this compound are not yet widely published, the general trend in the field is to adapt existing syntheses to be more environmentally sustainable. This could involve the use of biocatalysis or flow chemistry to reduce reaction times and improve safety profiles.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of drug discovery. SAR studies for this compound derivatives are focused on elucidating the molecular features essential for potent and selective inhibition of the PI3K/mTOR pathway.

Identification of Key Pharmacophores for PI3K/mTOR Inhibition

Through the synthesis and biological testing of a series of this compound analogs, key pharmacophoric elements have been identified. These are the specific structural features and their spatial arrangement that are critical for binding to the ATP-binding pocket of PI3K and mTOR kinases. The core heterocyclic system of this compound is believed to serve as a crucial scaffold, with specific substituents playing vital roles in establishing hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target enzymes. The morpholine moiety, for instance, is a common feature in many PI3K inhibitors and is likely a key pharmacophore for this compound.

Rational Design of Modified this compound Analogs

Leveraging the insights gained from SAR studies and co-crystal structures of related inhibitors with their target proteins, medicinal chemists are engaged in the rational design of novel this compound analogs. The goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties. Modifications are strategically introduced to different parts of the molecule to enhance interactions with the target, improve metabolic stability, or reduce off-target effects. This iterative process of design, synthesis, and testing is fundamental to the development of a clinical candidate.

Methodological Advancements in this compound Synthesis

The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed that can be applied to the synthesis of complex molecules like this compound. These advancements can lead to more efficient and versatile synthetic routes.

AI-Driven Optimization of Synthesis Pathways

High-Throughput Synthesis and Screening Methodologies for this compound

Introduction

In the rapid-paced field of drug discovery, the efficient synthesis and evaluation of new chemical entities are paramount. High-throughput synthesis (HTS) and screening methodologies have emerged as powerful strategies to accelerate the discovery of novel therapeutic agents. bmglabtech.comdanaher.comaragen.com These techniques enable the rapid generation and assessment of large, structurally diverse libraries of compounds, significantly increasing the probability of identifying promising "hit" compounds for further development. mit.eduslideshare.netslideshare.net While specific research on "this compound" is not publicly available, this section will outline the established high-throughput synthesis and screening methodologies that would be applied to a compound of this nature and its derivatives.

High-Throughput Synthesis of this compound Analogs

The synthesis of a diverse library of this compound analogs is a critical step in exploring the structure-activity relationship (SAR) and identifying compounds with improved potency and selectivity. This is typically achieved through combinatorial chemistry, a technique that systematically combines a set of chemical building blocks in various combinations to produce a large number of different but structurally related molecules. mit.eduoxfordsciencetrove.com

Key Methodologies:

Parallel Synthesis: This approach involves the simultaneous synthesis of a library of compounds in a spatially separated format, such as in a 96-well or 384-well microtiter plate. Each well contains a distinct compound, allowing for straightforward tracking and analysis. Automated liquid handling systems and robotic platforms are integral to this process, ensuring precision and reproducibility. danaher.comwikipedia.org

Solid-Phase Synthesis: In this technique, the initial reactant is attached to a solid support, such as a resin bead. Reagents are then added in a stepwise fashion to build the desired molecule. A key advantage of this method is the ease of purification, as excess reagents and byproducts can be simply washed away. slideshare.netoxfordsciencetrove.com

Solution-Phase Synthesis: While solid-phase synthesis offers simplified purification, solution-phase synthesis is often more flexible and allows for a wider range of chemical reactions. Polymer-assisted solution-phase synthesis is a hybrid approach that utilizes soluble polymers to which the growing molecule is attached, combining the benefits of both techniques. oxfordsciencetrove.com

Derivatization Strategies:

To generate a comprehensive library of this compound analogs, various derivatization strategies would be employed. This involves modifying the core structure of this compound at specific functional groups to explore the impact of different substituents on biological activity.

Modification Site Reagent Class Potential Functional Group Introduced
Amine GroupAcyl chlorides, Sulfonyl chloridesAmides, Sulfonamides
Carboxylic AcidAlcohols, AminesEsters, Amides
Hydroxyl GroupAlkyl halides, Acyl chloridesEthers, Esters
Aromatic RingVarious catalysts and reagentsHalogens, Alkyl groups, Nitro groups

This table is a hypothetical representation of potential derivatization strategies for a compound like this compound.

High-Throughput Screening of the this compound Library

Once the library of this compound analogs has been synthesized, high-throughput screening (HTS) is used to rapidly assess their biological activity. bmglabtech.comwikipedia.org HTS assays are designed to be robust, sensitive, and amenable to automation, allowing for the screening of tens of thousands of compounds in a short period. danaher.commit.edu

Screening Assay Formats:

The choice of assay format depends on the biological target of interest. Common HTS assay formats include:

Biochemical Assays: These assays measure the effect of a compound on a purified protein, such as an enzyme or receptor. Fluorescence-based and luminescence-based assays are frequently used due to their high sensitivity and suitability for automation. danaher.com

Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing a more physiologically relevant context. They can measure a wide range of cellular responses, including cell viability, gene expression, and signaling pathway activation.

Label-Free Detection: These methods, such as surface plasmon resonance, measure changes in the physical or chemical properties of a target upon compound binding, eliminating the need for fluorescent or radioactive labels. danaher.com

Data Analysis and Hit Identification:

The vast amount of data generated from HTS requires sophisticated data analysis tools to identify "hits" – compounds that exhibit the desired biological activity. nih.govcambridgemedchemconsulting.com This process typically involves several steps:

Data Normalization: Raw data is normalized to account for experimental variations.

Hit Selection: A threshold is set to identify compounds that produce a significant response.

Confirmation and Dose-Response Analysis: The activity of initial hits is confirmed through re-testing, and their potency is determined by generating dose-response curves.

Compound ID Primary Screen Activity (% Inhibition at 10 µM) Confirmatory IC50 (µM) Notes
This compound-001851.2Parent Compound
This compound-002920.5High Potency
This compound-00315> 50Inactive
This compound-004782.5Moderate Potency

This table presents hypothetical screening data for a small subset of a this compound analog library.

High-throughput synthesis and screening are indispensable tools in modern drug discovery. The application of these methodologies to a compound such as this compound would involve the systematic generation of a diverse library of analogs and their rapid evaluation in carefully designed biological assays. This iterative process of synthesis, screening, and data analysis is crucial for identifying lead compounds with the potential for further development into novel therapeutics.

Computational and Theoretical Chemistry Approaches for Dcbci0901 Research

Molecular Docking Simulations of DCBCI0901-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand, e.g., this compound) when bound to a macromolecule (receptor, e.g., PI3K or mTOR) to form a stable complex nih.govnih.gov. This technique is widely used in structure-based drug design to screen large databases of compounds, identify potential binders, and elucidate binding mechanisms nih.govaps.org.

For this compound, molecular docking simulations would be employed to predict how the compound interacts with the active sites of PI3Kα, mTORC1, and mTORC2. This involves positioning this compound within the binding pocket of each target protein and evaluating the energetic favorability of various binding poses. The output typically includes a set of predicted binding poses and their corresponding binding energies or scores, which indicate the strength of the predicted interaction nih.govnih.gov.

Conceptual Molecular Docking Data for this compound

LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Binding Mode Features
This compoundPI3Kα-X.XLys802, Val882, Met922Hydrogen bonds, hydrophobic interactions
This compoundmTORC1-Y.YAsp2338, Phe2340, Ser2342Pi-stacking, salt bridges
This compoundmTORC2-Z.ZGlu2345, Leu2348, Tyr2350Van der Waals forces, polar contacts

Note: The binding energy values (X.X, Y.Y, Z.Z) and specific interacting residues are illustrative and conceptual, as detailed experimental data for this compound from public searches is not available. These represent the types of data that would be generated.

A primary outcome of molecular docking is the prediction of the binding mode, which describes the precise orientation and conformation of this compound within the target's binding site nih.gov. This includes identifying key amino acid residues of the protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with specific atoms or functional groups of this compound. Understanding these interactions is crucial for rational drug design, allowing researchers to identify critical pharmacophoric features of this compound and guide structural modifications to improve potency and selectivity. For instance, predicting how this compound's chemical structure specifically engages with the ATP-binding pockets of PI3K and mTOR isoforms can explain its inhibitory activity and selectivity patsnap.com.

Molecular Dynamics Simulations of this compound-Enzyme Complexes

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time biopharm.org.twgithubusercontent.com. Unlike static docking poses, MD provides a dynamic view of molecular interactions, allowing for the study of conformational changes, flexibility, and stability of protein-ligand complexes in a simulated physiological environment biopharm.org.twgithubusercontent.com.

For this compound, MD simulations would be critical for assessing the stability of the predicted binding poses obtained from docking and for understanding the dynamic behavior of the this compound-PI3K/mTOR complexes. These simulations involve solving Newton's equations of motion for all atoms in the system, typically including the protein, ligand, and solvent molecules, over a period ranging from nanoseconds to microseconds or even longer biopharm.org.tw.

Conceptual Molecular Dynamics Simulation Outputs for this compound-Target Complexes

Simulation Time (ns)RMSD (Ligand) (Å)RMSD (Protein Backbone) (Å)Number of H-bonds (Ligand-Protein)Protein-Ligand Contact Area (Ų)
000XY
101.21.5X-1Y+5
501.81.9X+2Y-2
1001.51.7XY+1

Note: The values are illustrative and conceptual, representing the types of data that would be obtained from MD simulations.

MD simulations enable the analysis of dynamic binding events, such as the formation and breakage of specific interactions (e.g., hydrogen bonds, salt bridges) between this compound and its target proteins over time githubusercontent.com. This dynamic perspective helps to ascertain the stability of the this compound-enzyme complex, providing insights into whether the initial docked pose remains stable or undergoes significant rearrangements. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues, are commonly analyzed to quantify conformational changes and flexibility githubusercontent.com. A stable complex typically exhibits low RMSD values and consistent interaction profiles throughout the simulation.

A crucial aspect of MD simulations is the explicit inclusion of solvent molecules (e.g., water) and counterions, which accurately represent the physiological environment biopharm.org.tw. Solvent molecules can mediate interactions between the ligand and protein, and their presence is vital for realistic simulations. Furthermore, MD accounts for the inherent flexibility of proteins, allowing the binding site to adapt to the presence of this compound. This induced fit or conformational selection mechanism is often critical for tight and specific binding. Understanding how solvent effects and protein flexibility influence this compound's binding to PI3K and mTOR provides a more accurate picture of its binding kinetics and thermodynamics, which are essential for drug efficacy.

Quantum Mechanical and Hybrid QM/MM Studies of this compound Interactions

Quantum Mechanical (QM) methods, rooted in quantum mechanics, provide a highly accurate description of electronic structure and interactions, making them suitable for studying chemical reactions, bond formation/breaking, and charge transfer phenomena. However, their computational cost limits their application to relatively small systems. To overcome this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches combine the accuracy of QM for a specific region of interest (e.g., the active site where this compound interacts with its target) with the computational efficiency of MM for the rest of the larger biological system.

For this compound, QM/MM studies would be particularly valuable for investigating the nature of crucial interactions within the PI3K/mTOR active sites. For example, if this compound forms strong polar interactions or exhibits any covalent binding characteristics (though not explicitly stated in the provided information), QM/MM could precisely calculate interaction energies, analyze charge distribution changes upon binding, and even explore potential reaction pathways if metabolic transformations occur at the binding site. These studies offer a deeper understanding of the electronic factors contributing to this compound's potency and selectivity.

Machine Learning and Artificial Intelligence in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are rapidly transforming various stages of drug discovery, from target identification to lead optimization and preclinical development researchgate.net. These data-driven approaches can identify complex patterns in large datasets, make predictions, and automate tasks that would be time-consuming or impossible for humans.

In the context of this compound research, ML and AI could be applied in several ways:

Virtual Screening: AI-powered virtual screening tools can rapidly identify novel compounds with similar binding profiles or inhibitory activities to this compound from vast chemical libraries, accelerating the discovery of new lead compounds or analogs.

Activity Prediction: ML models can be trained on existing datasets of PI3K/mTOR inhibitors to predict the inhibitory activity (e.g., IC50 values) of new or untested this compound analogs, guiding synthetic efforts towards more potent compounds.

Property Optimization: AI algorithms can assist in optimizing various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound, such as solubility, permeability, and metabolic stability, to improve its drug-like characteristics.

De Novo Design: Generative AI models could design entirely new molecular structures with desired properties, potentially leading to novel scaffolds that retain or improve upon this compound's activity against PI3K/mTOR.

Conceptual Machine Learning/Artificial Intelligence Applications in this compound Research

ML/AI TaskInput DataOutputPotential Benefit
Virtual ScreeningChemical structures, known PI3K/mTOR bindersRanked list of potential this compound-like inhibitorsAccelerated lead discovery, identification of novel scaffolds
Activity PredictionThis compound analogs, PI3K/mTOR IC50 dataPredicted IC50 values for new compoundsPrioritization of synthesis, reduced experimental burden
ADMET PredictionThis compound structure, known drug propertiesPredicted solubility, permeability, half-lifeEarly identification of undesirable properties, optimization
De Novo DesignDesired PI3K/mTOR binding featuresNovel molecular structuresGeneration of innovative this compound-like compounds

Note: This table illustrates conceptual applications and benefits, as specific ML/AI studies on this compound are not publicly detailed.

The application of ML and AI in this compound research would leverage computational power to explore chemical space more efficiently, predict complex biological outcomes, and ultimately accelerate the development of improved PI3K/mTOR inhibitors.

Predictive Modeling of Binding Affinity

Predictive modeling of binding affinity is a fundamental computational approach in drug discovery, aiming to estimate the strength of interaction between a small molecule (ligand) like this compound and its target proteins (e.g., PI3K, mTOR). Accurate prediction of binding affinity is crucial for identifying potential drug candidates and optimizing drug design. biorxiv.orgsemanticscholar.org

Various computational methods are employed for this purpose:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex. It evaluates the binding pose and estimates the binding energy, providing insights into the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding. This would be used to understand how this compound interacts with the active sites of PI3K and mTOR.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the sampling of conformational changes and the calculation of binding free energies. These simulations can offer a more accurate representation of the binding process compared to static docking methods. arxiv.org

Empirical Scoring Functions : These functions use statistical or machine learning models trained on experimental binding data to predict binding affinities. They often consider factors such as hydrophobic free energy, van der Waals interactions, and hydrogen bond energy. labshare.cn

Deep Learning and Machine Learning Models : Recent advancements leverage deep learning and machine learning, including neural networks, to predict binding affinities from protein and ligand features, sometimes incorporating 3D binding poses for enhanced accuracy. biorxiv.orgsemanticscholar.orgnih.gov These models can take 1D sequence information of proteins and linear representations of ligands as input to predict affinity values. nih.gov

For this compound, predictive modeling of binding affinity would be instrumental in:

Elucidating the precise binding modes and key residues involved in its interaction with PI3K and mTOR isoforms.

Quantifying the binding strength, which could correlate with its observed nanomolar IC50 values. aacrjournals.orgresearchgate.net

Guiding the design of modified this compound analogs with potentially improved potency or selectivity.

While these computational methods are highly applicable to this compound, specific published data detailing predictive binding affinity modeling for this compound were not identified in the provided search results.

Identification of Novel Modulators or Off-Targets

Computational methods are essential for identifying novel compounds that can modulate the activity of a target protein or for predicting potential off-target interactions of a known compound like this compound. This helps in discovering new therapeutic agents and assessing potential side effects.

Key approaches include:

Virtual Screening : This involves computationally screening large libraries of chemical compounds against a target protein (structure-based virtual screening) or based on the known properties of a reference ligand like this compound (ligand-based virtual screening).

Pharmacophore Modeling : A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supra-molecular interactions with a specific biological target and to trigger (or block) its biological response. Models derived from this compound's known activity could be used to search for new compounds with similar biological activity.

Target Fishing/Reverse Docking : This approach involves docking a known ligand (this compound) against a library of known protein structures to predict potential novel targets or off-targets. This is crucial for understanding the polypharmacology of a drug and identifying potential adverse effects or new therapeutic applications.

Network Pharmacology : This method integrates computational approaches with biological network analysis to understand the complex interactions between drugs, targets, and diseases, which can help in identifying novel modulators and off-targets within a biological system.

For this compound, these techniques could be utilized to:

Discover new chemical entities that act as PI3K/mTOR inhibitors with potentially different binding profiles or improved pharmacological properties.

Predict and understand any unintended interactions with other proteins, which could inform its safety profile or reveal novel therapeutic opportunities.

Identify compounds that could act as modulators of pathways related to PI3K/mTOR, even if they don't directly inhibit these kinases. nih.govnih.gov

No specific computational studies identifying novel modulators or off-targets for this compound were found in the provided search results.

In Silico Screening for this compound Analogs

In silico screening, also known as virtual screening, is a powerful computational technique used to rapidly identify potential drug candidates from large chemical databases. It significantly reduces the time and cost associated with traditional high-throughput screening. umi.ac.idexplorationpub.com For this compound, in silico screening would be invaluable for discovering novel analogs with enhanced efficacy, selectivity, or pharmacokinetic properties.

The process typically involves:

Library Preparation : Curating large databases of chemical compounds, including known drugs, natural products, and synthetic molecules.

Virtual Screening Methods :

Structure-Based Virtual Screening (SBVS) : This method relies on the 3D structure of the target protein (e.g., PI3K, mTOR). Molecular docking is a core component of SBVS, where compounds from a library are docked into the active site of the target, and their binding energies are scored to rank potential binders. mdpi.comajol.info

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown or poorly defined, LBVS uses the properties of known active ligands (like this compound) to identify similar compounds. This can involve pharmacophore modeling, shape similarity searching, or 2D/3D fingerprint matching.

Filtering and Prioritization : Compounds are filtered based on various criteria, such as predicted binding affinity, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, to prioritize the most promising candidates for experimental validation.

For this compound, in silico screening for analogs would facilitate:

The rapid identification of compounds structurally similar to this compound that might retain or improve its inhibitory activity against PI3K/mTOR.

Exploration of chemical space around this compound to discover new scaffolds with similar biological function.

Optimization of lead compounds by suggesting modifications that could enhance potency or reduce off-target effects.

While in silico screening is a standard practice in drug discovery, specific detailed results of in silico screening campaigns for this compound analogs were not found in the provided search results.

Comparative Preclinical Studies of Dcbci0901 with Other Pi3k/mtor Inhibitors

Comparison of Kinase Selectivity Profiles

The selectivity profile of a kinase inhibitor is a critical determinant of its biological activity and therapeutic window. DCBCI0901 demonstrates potent inhibition of both mTOR and PI3Kα. Preclinical data show it possesses an IC50 of 8.4 nM against mTOR kinase and 78 nM against the p110α isoform of PI3K. aacrjournals.org This dual activity contrasts with isoform-specific PI3K inhibitors or mTOR-only inhibitors. haematologica.org

CompoundTarget(s)IC50 (nM) vs. mTORIC50 (nM) vs. PI3Kα
This compoundPI3K/mTOR8.478
Dactolisib (BEZ235)PI3K/mTOR120.4
GedatolisibPI3K/mTOR161.8

Comparative Analysis of Cellular Pathway Modulation Efficacy

The efficacy of a PI3K/mTOR pathway inhibitor is determined by its ability to suppress the phosphorylation of key downstream substrates. This compound has demonstrated highly effective modulation of the pathway in cellular assays. It achieves a significant reduction in the phosphorylation of:

p70S6K , a direct substrate of mTORC1, indicating inhibition of this complex. aacrjournals.org

Akt at the Serine 473 (S473) site , a substrate of mTORC2, confirming inhibition of the second mTOR complex. aacrjournals.org

Akt at the Threonine 308 (T308) site , which is dependent on PI3K activity, confirming PI3K target engagement. aacrjournals.org

This comprehensive suppression of signaling across mTORC1, mTORC2, and PI3K is a hallmark of potent dual inhibitors. frontiersin.orgnih.gov This contrasts sharply with first-generation mTOR inhibitors like rapamycin (B549165), which primarily inhibit mTORC1. nih.gov Inhibition of mTORC1 alone can trigger feedback loops, most notably leading to the activation of Akt via relief of S6K-mediated inhibition of upstream signaling, which can ultimately attenuate the inhibitor's anti-proliferative effects. nih.govnih.gov By simultaneously blocking PI3K and mTORC2, dual inhibitors like this compound are designed to prevent this feedback activation, leading to a more complete and sustained pathway blockade. nih.gov

Mechanistic Distinctions in Action Between this compound and Other Inhibitors (e.g., Rapamycin Analogs)

A fundamental distinction exists between the mechanism of action of this compound and that of rapamycin and its analogs (rapalogs).

This compound : As a dual PI3K/mTOR inhibitor, this compound functions as an ATP-competitive inhibitor. elsevierpure.comnih.gov It binds to the kinase domain's ATP-binding site, preventing the phosphorylation of downstream substrates. This mechanism of action allows it to inhibit both mTORC1 and mTORC2, as well as the PI3K isoforms. wikipedia.org

Rapamycin Analogs (Rapalogs) : In contrast, rapalogs are allosteric inhibitors with a high degree of specificity for mTORC1. nih.govnih.gov Rapamycin first binds to the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on mTOR, which prevents mTORC1 from interacting with its substrates. frontiersin.org This mechanism does not directly target the ATP-binding site and is largely ineffective against mTORC2 in acute settings. nih.gov While prolonged treatment with rapalogs can sometimes disrupt mTORC2 assembly, this effect is distinct from the direct, acute kinase inhibition of mTORC2 achieved by ATP-competitive inhibitors. nih.gov

This mechanistic difference means that dual inhibitors can block rapamycin-resistant functions of mTORC1 and all functions of mTORC2, potentially offering broader efficacy. fao.org

Differential Effects on Resistance Mechanisms

Therapeutic resistance is a major challenge in cancer treatment, and the PI3K/mTOR pathway is implicated in numerous resistance mechanisms. nih.govnih.gov Dual inhibition with compounds like this compound may circumvent several of these resistance pathways.

One common mechanism of resistance to mTORC1-specific inhibitors is the feedback activation of PI3K/Akt signaling, which promotes cell survival. nih.govnih.gov By concurrently inhibiting PI3K and mTOR, this compound inherently blocks this primary escape route.

Furthermore, aberrant activation of parallel signaling pathways can confer resistance. nih.gov The comprehensive blockade by a dual inhibitor reduces the cell's ability to compensate through pathway crosstalk. Preclinical data specifically shows that this compound is effective against a panel of non-small-cell lung cancer (NSCLC) cell lines that are resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). aacrjournals.org This suggests that this compound's targeting of the PI3K/mTOR pathway can overcome resistance driven by alternative signaling cascades in EGFR-TKI resistant tumors. Other resistance mechanisms to PI3K pathway inhibitors can involve the upregulation of kinases like PIM1 or the activation of specific PI3K isoforms not potently targeted by an inhibitor. mdpi.comaacrjournals.org The broad activity of a potent dual inhibitor across multiple PI3K isoforms and mTOR provides a potential strategy to overcome such resistance mechanisms.

Advanced Methodologies in Dcbci0901 Research

Application of Omics Technologies for DCBCI0901-Induced Cellular Changes

Omics technologies offer a system-wide view of biological changes induced by chemical compounds, providing deep insights into molecular alterations at the genomic, transcriptomic, and proteomic levels technologynetworks.comnih.govbiobide.com. When studying a compound such as this compound, omics approaches are crucial for identifying broad cellular responses and perturbed pathways.

Transcriptomic profiling, primarily through techniques like RNA sequencing (RNA-seq), enables the comprehensive analysis of messenger RNA (mRNA) and long non-coding RNA (lncRNA) expression levels within cells or tissues exposed to this compound nih.govnih.gov. This methodology can identify genes that are significantly up- or down-regulated in response to the compound, providing clues about the cellular processes and signaling pathways affected. For instance, if this compound is an mTOR inhibitor, transcriptomic profiling would reveal changes in the expression of genes involved in cell growth, proliferation, and metabolism, which are known to be regulated by the mTOR pathway justia.com.

Illustrative Data: Hypothetical Transcriptomic Changes Post-DCBCI0901 Treatment

Gene SymbolFold Change (Treated/Control)p-valueAffected Pathway (Hypothetical)
Gene A0.25 (Downregulated)<0.001Cell Cycle Regulation
Gene B3.8 (Upregulated)<0.005Apoptosis
Gene C0.5 (Downregulated)<0.01Protein Synthesis

Detailed research findings from transcriptomic profiling would include lists of differentially expressed genes, enriched Gene Ontology (GO) terms, and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, offering a global perspective on this compound's cellular impact nih.govmdpi.com.

Proteomic analysis, often employing mass spectrometry-based quantitative proteomics, allows for the identification and quantification of proteins and their post-translational modifications (e.g., phosphorylation) in response to this compound lih.lufrontiersin.org. This is particularly vital for understanding how a compound impacts cellular signaling networks, as many signaling events involve changes in protein abundance or phosphorylation status embopress.orgnih.gov. For a compound like this compound, which is linked to mTOR inhibition, proteomic studies would investigate changes in the phosphorylation of mTOR downstream targets (e.g., S6K1, 4E-BP1) and other proteins within related signaling cascades justia.comembopress.org.

Illustrative Data: Hypothetical Phosphoproteomic Changes in Signaling Proteins

Protein NamePhosphorylation SiteFold Change (Treated/Control)p-valueAssociated Signaling Pathway (Hypothetical)
Protein XSerine Y0.1 (Decreased)<0.001mTOR Signaling
Protein ZThreonine W4.2 (Increased)<0.005Stress Response Pathway

Such analyses can reveal the direct and indirect consequences of this compound on protein function and cellular communication, providing a more direct link to the compound's mechanism of action than transcriptomics alone mdpi.comnih.gov.

High-Throughput Screening Methodologies for this compound-Related Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large libraries of chemical and biological compounds against a specific biological target or for a particular biological activity novapublishers.combmglabtech.com. In the context of this compound, HTS methodologies would be employed to identify novel compounds with similar or synergistic biological profiles, or to screen for modulators of the same pathways affected by this compound evotec.comjapsonline.com.

HTS assays are designed to be robust and miniaturized, allowing for the rapid assessment of hundreds of thousands to millions of compounds japsonline.comresearchgate.net. Various detection techniques, including fluorescence intensity, fluorescence polarization, FRET (Förster resonance energy transfer), and luminescence, are commonly used as readouts bmglabtech.com. The goal is to identify "hits" – compounds that show a desirable biological effect – which can then serve as starting points for further optimization bmglabtech.com. For this compound, HTS could involve cell-based assays measuring cell proliferation or specific phosphorylation events, or biochemical assays targeting enzymes within the mTOR pathway justia.com.

Illustrative Data: Hypothetical High-Throughput Screening Results

Compound IDAssay Readout (e.g., Fluorescence Units)% Inhibition/ActivationHit Status
Library Cpd 1150085% InhibitionHit
Library Cpd 298005% InhibitionNo Hit
Library Cpd 3120090% InhibitionHit

The success of HTS is often evaluated using metrics like the Z'-factor, which quantifies the separation between positive and negative controls, ensuring assay quality and reliability in identifying true hits researchgate.net.

Biophysical Techniques for Investigating Molecular Interactions

Biophysical techniques are indispensable for characterizing the direct molecular interactions between a compound and its biological targets, providing quantitative data on binding affinity, kinetics, and thermodynamics nih.govcriver.combiophysics-drugdiscovery.com. For this compound, these techniques would be critical for confirming its direct binding to targets like mTOR and understanding the nature of this interaction.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to monitor binding interactions between a molecule immobilized on a sensor surface (ligand) and a molecule in solution (analyte) wikipedia.orgyoutube.combruker.com. When studying this compound, SPR would involve immobilizing the target protein (e.g., mTOR or its relevant domain) onto a sensor chip and then flowing varying concentrations of this compound over the surface mosbri.eu. The change in refractive index at the sensor surface upon binding is detected as a change in the SPR signal, known as resonance units (RU) youtube.combruker.com.

SPR allows for the determination of association rate constants (kₐ or kₒn) and dissociation rate constants (k_d or k_off), from which the equilibrium dissociation constant (K_D) can be calculated mosbri.eu. This provides crucial kinetic information about how quickly this compound binds to and dissociates from its target.

Illustrative Data: Hypothetical SPR Binding Kinetics for this compound to Target Protein

Analyte (this compound) Concentrationkₒn (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
10 nM5.0 x 10⁵0.0120
50 nM5.1 x 10⁵0.01121.5
100 nM4.9 x 10⁵0.009519.4

SPR is highly sensitive and can detect interactions across a wide range of affinities, making it a gold standard for studying biomolecular interactions in drug discovery criver.combruker.com.

Isothermal Titration Calorimetry (ITC) is a highly sensitive, solution-based technique that directly measures the heat released or absorbed during a biomolecular binding event khanacademy.orgmalvernpanalytical.com. It is considered the "gold standard" for measuring the thermodynamics of molecular interactions criver.commalvernpanalytical.com. In an ITC experiment, a ligand (e.g., this compound) is precisely titrated into a sample cell containing the target macromolecule (e.g., mTOR protein) khanacademy.orgjhu.edu. The heat changes associated with each injection are measured, allowing for the determination of binding affinity (K_A or K_D), stoichiometry (n), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) khanacademy.orgmalvernpanalytical.commolekulske-interakcije.si. The Gibbs free energy change (ΔG) can then be calculated from these parameters khanacademy.org.

ITC is unique in its ability to provide a complete thermodynamic profile of the binding interaction in a single experiment, without the need for labels or immobilization malvernpanalytical.com. This information is crucial for understanding the driving forces behind the binding (e.g., hydrogen bonding, hydrophobic interactions) and for lead optimization efforts khanacademy.org.

Illustrative Data: Hypothetical ITC Thermodynamic Parameters for this compound Binding

ParameterValue (Hypothetical)UnitInterpretation (Hypothetical)
K_D25nMHigh binding affinity
n1.05-1:1 binding stoichiometry
ΔH-15.2kcal/molFavorable enthalpic contribution
ΔS8.5cal/mol/KFavorable entropic contribution
ΔG-11.0kcal/molSpontaneous binding

This detailed thermodynamic information can guide the design of more potent and selective compounds by revealing the energetic contributions of different molecular interactions khanacademy.org.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical research, offering unparalleled insights into the structure, dynamics, and purity of molecules. It is a powerful tool for the characterization of both small and large molecules, providing detailed information critical for research and development efforts across various scientific disciplines resolvemass.calatrobe.edu.au. For a chemical compound like this compound, NMR spectroscopy would be fundamental in confirming its molecular structure, identifying functional groups, determining the connectivity of atoms, and elucidating its three-dimensional conformation creative-biostructure.comlabmate-online.com.

The principle of NMR relies on the interaction of atomic nuclei with a strong external magnetic field. Nuclei possessing a nuclear spin, such as ¹H, ¹³C, ³¹P, and ¹⁹F, can absorb and re-emit electromagnetic radiation at specific frequencies when placed in a magnetic field. The precise frequencies at which these nuclei resonate, known as chemical shifts, are highly sensitive to their local electronic environment, providing unique fingerprints for structural elucidation organicchemistrydata.orgbhu.ac.in.

One-Dimensional (1D) NMR Spectroscopy

One-dimensional NMR experiments, primarily Proton (¹H) NMR and Carbon-13 (¹³C) NMR, serve as the initial and most fundamental steps in characterizing organic compounds.

Proton (¹H) NMR Spectroscopy : This technique provides crucial information about the types of hydrogen environments within a molecule creative-biostructure.com. Chemical shifts (δ, in parts per million, ppm) indicate the electronic environment of the protons, while the integration of signals reveals the relative number of each type of proton. Spin-spin coupling patterns (multiplicity) provide information about the number of neighboring protons, aiding in the determination of connectivity creative-biostructure.comorganicchemistrydata.org. For this compound, a ¹H NMR spectrum would reveal the presence of various proton types, such as aliphatic, aromatic, olefinic, or hydroxyl protons, and their relative positions within the molecule.

Illustrative ¹H NMR Data for this compound (Hypothetical) The following table presents hypothetical ¹H NMR data that might be observed for a complex organic molecule like this compound, demonstrating the typical format and type of information obtained. Actual data for this compound would be derived from experimental measurements.

Chemical Shift (δ, ppm)MultiplicityIntegration (Relative Protons)Assignment (Hypothetical)
7.25-7.35m5HAromatic protons
5.80dd1HOlefinic proton
4.50t2H-CH₂-O-
3.20s3H-OCH₃
2.10-2.30m4HAliphatic -CH₂-
1.20d6H-CH(CH₃)₂
0.90t3HTerminal -CH₃

Carbon-13 (¹³C) NMR Spectroscopy : ¹³C NMR is essential for determining the carbon skeleton of a molecule creative-biostructure.com. Due to the low natural abundance of the ¹³C isotope, spectra are typically simpler than ¹H NMR, often appearing as a series of singlets in proton-decoupled spectra, which simplifies interpretation bhu.ac.in. The chemical shifts in ¹³C NMR provide information about the hybridization state (sp³, sp², sp) and the electronic environment of each carbon atom (e.g., aliphatic, aromatic, carbonyl, or oxygen-bound carbons) bhu.ac.in.

Illustrative ¹³C NMR Data for this compound (Hypothetical) This table provides hypothetical ¹³C NMR data, illustrating the kind of information that would be presented for a complex organic compound.

Chemical Shift (δ, ppm)Type (Hypothetical)
175.2Carbonyl (C=O)
138.5, 128.9, 127.3Aromatic carbons
125.1Olefinic carbon
70.5-CH₂-O-
55.8-OCH₃
35.2, 28.1, 22.5Aliphatic carbons
14.1Terminal -CH₃
Two-Dimensional (2D) NMR Spectroscopy

For complex molecules like this compound, 2D NMR techniques are crucial for unambiguous structural assignment and confirmation of connectivity that may not be evident from 1D spectra alone numberanalytics.comnih.gov. These experiments correlate signals from different nuclei or from the same nucleus through bonds or through space.

Correlation Spectroscopy (COSY) : COSY experiments reveal correlations between protons that are coupled to each other through two or three bonds numberanalytics.comnih.gov. This helps in establishing proton-proton connectivity networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : These experiments correlate protons with the carbons directly attached to them (one-bond correlations). HSQC/HMQC spectra are invaluable for assigning specific carbon signals to their directly bonded protons and vice-versa researchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments detect correlations between protons and carbons separated by two, three, or even four bonds researchgate.net. This long-range coupling information is critical for establishing quaternary carbon assignments and connecting different molecular fragments, providing a robust framework for the entire molecular structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of whether they are directly bonded mdpi.com. This technique is particularly useful for determining the relative stereochemistry and conformation of a molecule in solution.

Illustrative 2D NMR Correlations for this compound (Hypothetical) This table illustrates the types of correlations that would be observed in 2D NMR experiments, aiding in the complete structural elucidation of this compound.

2D NMR ExperimentCorrelated NucleiType of CorrelationIllustrative Observation (Hypothetical)
COSY¹H - ¹HThrough-bondOlefinic proton (5.80 ppm) correlates with adjacent aliphatic protons (2.10-2.30 ppm)
HSQC/HMQC¹H - ¹³COne-bondMethoxy (B1213986) protons (3.20 ppm) correlate with methoxy carbon (55.8 ppm)
HMBC¹H - ¹³CLong-rangeAromatic protons (7.25-7.35 ppm) correlate with a quaternary aromatic carbon (e.g., 145.0 ppm)
NOESY¹H - ¹HThrough-spaceProtons on a specific chiral center show NOE with protons on an adjacent ring, indicating relative stereochemistry

Future Directions and Research Gaps for Dcbci0901

Unexplored PI3K/mTOR Signaling Crosstalks

The PI3K/mTOR pathway is a central node in a complex network of intracellular signaling. While DCBCI0901 is known to inhibit the core components of this pathway, its effects on the intricate crosstalk with other major signaling cascades are largely unknown. Future research should prioritize the investigation of these interactions to anticipate potential synergistic or antagonistic effects with other therapies and to understand the full spectrum of this compound's cellular impact.

Key areas of investigation include:

Ras-ERK Pathway: The Ras-ERK and PI3K-mTOR pathways are deeply intertwined, with multiple points of cross-activation and feedback. nih.gov For instance, Ras can directly activate PI3K, and the Ras-ERK pathway can modulate mTORC1 activity. nih.gov Understanding how this compound affects this crosstalk is vital for predicting its efficacy in tumors driven by Ras mutations.

Hedgehog Signaling: There is growing evidence of significant crosstalk between the Hedgehog (Hh) and PI3K/Akt/mTOR pathways, particularly in the context of cancer. bohrium.comnih.gov This interaction can influence cell growth, survival, and drug resistance. nih.gov Elucidating the impact of this compound on the Hh-mTOR axis could reveal new therapeutic opportunities, especially in hematologic malignancies. nih.gov

TGF-β Signaling: In certain cellular contexts, the crosstalk between mTORC1 and other pathways may be mediated by transforming growth factor-beta (TGF-β). bohrium.com Investigating whether this compound modulates TGF-β signaling could provide insights into its effects on tumor microenvironment and metastasis.

Advanced Computational Modeling for Refined Predictions

Computational modeling offers a powerful tool for accelerating drug development by predicting a compound's behavior and interactions. mdpi.com For this compound, the application of advanced computational approaches can provide a deeper understanding of its mechanism of action and help in designing more effective therapeutic strategies.

Future computational studies should focus on:

Predicting Off-Target Interactions: Computational methods can be employed to predict potential off-target interactions, which are a common source of toxicity. researchgate.net By screening this compound against a large database of protein structures, potential unintended binding partners can be identified early in the development process.

Simulating Pathway Dynamics: Creating computational models of the PI3K/mTOR signaling network can help simulate the effects of this compound on the entire system. mdpi.com This can reveal non-obvious consequences of pathway inhibition and help in optimizing treatment strategies.

Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to perform detailed SAR studies to guide the design of next-generation analogs of this compound with improved potency and selectivity.

Elucidation of Novel Off-Target Interactions and Their Mechanistic Implications

While this compound is designed to be a specific inhibitor, all small molecule drugs have the potential for off-target interactions. researchgate.net Identifying and understanding these interactions is crucial for a comprehensive safety and efficacy profile. Unpredicted off-target effects can sometimes lead to unexpected toxicities or, in some cases, beneficial therapeutic outcomes. nih.gov

A systematic approach to uncovering novel off-target interactions should include:

Proteome-wide Screening: Utilizing techniques such as chemical proteomics to identify the full spectrum of proteins that this compound binds to within the cell.

Phenotypic Screening: Employing high-content imaging and other phenotypic assays to observe the cellular effects of this compound beyond the inhibition of the PI3K/mTOR pathway.

Mechanistic Follow-up: Once novel off-target interactions are identified, detailed biochemical and cellular studies will be necessary to understand their functional consequences. For example, investigating if off-target binding leads to inhibition or activation of other kinases or cellular processes.

Development of Advanced Synthetic Strategies

The development of efficient and scalable synthetic routes is a critical step in the journey of a drug candidate from the laboratory to the clinic. For this compound, exploring advanced synthetic strategies can lead to improved yields, reduced costs, and the ability to generate a diverse library of analogs for further optimization.

Future research in this area could explore:

Novel Coupling Strategies: Investigating new catalytic methods for the key bond-forming reactions in the synthesis of the this compound scaffold.

Stereoselective Synthesis: Developing highly stereoselective synthetic routes to ensure the production of the desired enantiomer, which is often the more active and less toxic form of a chiral drug. researchgate.net

Flow Chemistry: Utilizing continuous flow chemistry for a more efficient, safer, and scalable synthesis of this compound and its intermediates.

Application of Action Research Methodologies in Compound Optimization

Action research is a methodology that involves a cyclical process of planning, acting, observing, and reflecting. researchgate.netweb.net While traditionally used in social sciences, its principles can be adapted to the complex and iterative process of drug discovery and optimization. unav.edu It can be viewed as a meta-methodology that can incorporate various research tools and techniques. researchgate.netlu.se

Applying an action research framework to the optimization of this compound would involve:

Iterative Design-Synthesize-Test-Analyze Cycles: Formalizing the feedback loops between medicinal chemists, biologists, and computational scientists to create a more dynamic and responsive optimization process.

Mixed-Methods Approach: Integrating both quantitative data (e.g., IC50 values, pharmacokinetic data) and qualitative data (e.g., insights from researchers, unexpected experimental outcomes) to inform the next cycle of compound design. repec.org

Collaborative Problem-Solving: Fostering a collaborative environment where researchers from different disciplines actively participate in all stages of the research process to overcome challenges and accelerate progress. unav.edu

By systematically addressing these future directions and research gaps, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential translation into a clinically effective anticancer agent.

Q & A

How can researchers determine the optimal dosage range of DCBCI0901 in preclinical studies?

Methodological Answer:
Preclinical dosage optimization requires pharmacokinetic (PK) parameter analysis, including maximum concentration (Cmax), area under the curve (AUC), and elimination half-life. Animal models should replicate human disease pathophysiology, with dose escalation studies to identify the minimum effective dose (MED) and maximum tolerated dose (MTD). Use PK/PD modeling to correlate drug exposure (e.g., plasma concentration) with target inhibition (e.g., mTORC1/2 activity assays). Validate findings using tumor xenograft models and histopathological analysis .

What sample size considerations are critical for early-phase this compound clinical trials?

Methodological Answer:
Phase I trials prioritize safety and tolerability, typically enrolling 20–50 participants. Use adaptive designs (e.g., 3+3 dose escalation) to minimize sample size while ensuring statistical validity. For Phase II, power calculations based on expected effect size (e.g., 20% improvement in overall response rate [ORR]) and confidence intervals (95% CI) are essential. Reference pilot studies or historical data from similar compounds to estimate variability. Larger trials (>100 participants) are required for subgroup analyses .

How should researchers formulate a focused research question for this compound’s mechanism of action?

Methodological Answer:
Apply the PICOT framework:

  • Population: Specific cancer subtypes (e.g., PI3Kα-mutant tumors).
  • Intervention: this compound administration (dosage, frequency).
  • Comparison: Standard therapy or placebo.
  • Outcome: Molecular endpoints (e.g., phospho-AKT suppression).
  • Time: Duration of biomarker assessment (e.g., 12-week progression-free survival).
    Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address gaps in mTOR/PI3Kα pathway research .

What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:
Discrepancies may arise from differences in drug bioavailability or tumor microenvironment. Conduct comparative PK studies across models and validate target engagement via Western blot or flow cytometry. Use translational biomarkers (e.g., circulating tumor DNA) to bridge findings. Employ systems biology approaches (e.g., gene expression profiling) to identify resistance mechanisms unique to in vivo conditions .

How to design a Phase II trial evaluating this compound in combination therapies?

Methodological Answer:
Adopt a randomized factorial design to assess synergistic effects. Define primary endpoints (e.g., ORR, progression-free survival) and secondary endpoints (e.g., toxicity profiles). Stratify patients by biomarker status (e.g., PTEN loss) and use adaptive randomization to allocate cohorts. Preclinical data should inform combination partners (e.g., inhibitors of parallel signaling pathways). Include interim analyses for futility/efficacy .

What ethical guidelines govern this compound trials involving human subjects?

Methodological Answer:
Follow ICH-GCP guidelines for informed consent, safety monitoring, and data integrity. Establish an independent Data Safety Monitoring Board (DSMB) to review adverse events. Prioritize participant selection criteria (e.g., refractory cancers) and exclude vulnerable populations unless justified. Reference institutional review board (IRB) protocols for adverse event reporting and protocol deviations .

How to integrate biomarker analysis into this compound clinical trials?

Methodological Answer:
Incorporate exploratory endpoints such as tumor mutational status (e.g., PI3Kα mutations) or pharmacodynamic markers (e.g., phospho-S6K levels). Use next-generation sequencing (NGS) for longitudinal biomarker profiling. Apply adaptive trial designs to enrich biomarker-positive subgroups. Validate assays via CLIA-certified labs and pre-specify statistical plans for biomarker-outcome correlations .

What statistical methods address contradictory efficacy data across this compound trials?

Methodological Answer:
Perform meta-analysis with random-effects models to account for heterogeneity. Use sensitivity analyses to test robustness against confounding variables (e.g., prior therapies). Apply Bayesian hierarchical models to pool data from small trials. Investigate publication bias via funnel plots and adjust for trial design differences (e.g., open-label vs. double-blind) .

How to design translational studies linking this compound’s preclinical and clinical data?

Methodological Answer:
Use patient-derived xenograft (PDX) models to mirror human pharmacokinetics. Collect paired biospecimens (pre-/post-treatment biopsies) for genomic and proteomic profiling. Implement reverse translational workflows where clinical observations (e.g., resistance patterns) inform preclinical follow-up experiments. Collaborate with translational research consortia for multi-omics data integration .

What frameworks ensure rigorous analysis of this compound’s safety data?

Methodological Answer:
Adopt CTCAE v5.0 criteria for adverse event grading. Use proportional hazard models to compare toxicity rates between dose cohorts. Apply machine learning algorithms (e.g., decision trees) to identify risk factors (e.g., hepatic impairment). Publish safety data in alignment with CONSORT guidelines , including detailed descriptions of dose-limiting toxicities (DLTs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.